3-(4-Methoxyphenyl)-3-methylpyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Synthetic and Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of synthetic and medicinal chemistry. nih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores its importance. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key structural and chemical features.
Unlike flat, aromatic systems, the pyrrolidine ring is non-planar, endowing it with a three-dimensional architecture. nih.gov This spatial complexity is crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. The sp³-hybridized carbon atoms in the pyrrolidine ring allow for the creation of multiple stereocenters, leading to a rich stereochemical diversity that can be exploited in drug design to optimize potency and selectivity. nih.gov
Furthermore, the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor and a center of basicity, facilitating interactions with biological macromolecules. The conformational flexibility of the ring allows it to adopt various shapes to fit into binding pockets. The pyrrolidine scaffold is a key component in numerous approved drugs, highlighting its role as a "privileged structure" in medicinal chemistry. nih.gov
Below is a table summarizing the key properties of the pyrrolidine scaffold that contribute to its significance:
| Feature | Description | Implication in Chemistry |
| Three-Dimensionality | The non-planar structure provides a defined spatial arrangement of substituents. | Enhances binding affinity and selectivity to biological targets. |
| Stereochemistry | The potential for multiple chiral centers allows for the synthesis of diverse stereoisomers. | Enables fine-tuning of pharmacological profiles and reduction of off-target effects. |
| Nitrogen Heteroatom | The nitrogen atom can participate in hydrogen bonding and acts as a basic center. | Facilitates crucial interactions with biological macromolecules and influences pharmacokinetic properties. |
| Synthetic Versatility | The pyrrolidine ring can be readily synthesized and functionalized through various chemical reactions. | Allows for the creation of diverse libraries of compounds for screening and optimization. |
Research Context of 3-(4-Methoxyphenyl)-3-methylpyrrolidine and Analogous Structures
The specific compound, this compound, belongs to the class of 3-aryl-pyrrolidines, which have been a subject of interest in various areas of chemical and medicinal research. The investigation into such structures is often driven by the desire to understand how the combination of the pyrrolidine core with specific aryl substituents influences their chemical properties and biological activities.
Research into analogous structures provides a context for the potential interest in this compound. For instance, the 3-aryl-pyrrolidine motif is a key structural element in compounds that have been explored for their activity at various biological targets. The substitution pattern on both the pyrrolidine ring and the aryl group can significantly impact the compound's pharmacological profile.
The presence of a 4-methoxyphenyl (B3050149) group is a common feature in many biologically active molecules. This substituent can influence a compound's properties in several ways, including its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. For example, studies on various classes of compounds have shown that a methoxy (B1213986) group at the para-position of a phenyl ring can be crucial for activity.
The methyl group at the 3-position of the pyrrolidine ring introduces a chiral center and adds steric bulk, which can have a profound effect on the molecule's interaction with its biological target. The stereochemistry of this methyl group can be a critical determinant of a compound's biological activity. nih.gov For example, in some classes of compounds, one stereoisomer is significantly more active than the other. nih.gov
While specific research focusing solely on this compound is not extensively documented in publicly available literature, the exploration of its analogs in areas such as central nervous system (CNS) disorders, as receptor antagonists, and in anticancer research provides a strong rationale for its investigation. researchgate.netmdpi.com The combination of the privileged pyrrolidine scaffold, the electronically distinct 4-methoxyphenyl group, and the stereochemically important 3-methyl substituent makes this compound a compound of interest for further synthetic and medicinal chemistry research.
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-12(7-8-13-9-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
VAQTZXOJDJXERC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl 3 Methylpyrrolidine and Analogues
Retrosynthetic Analysis and Target Molecule Disconnection
Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.orghilarispublisher.com For 3-(4-Methoxyphenyl)-3-methylpyrrolidine, several logical disconnection strategies can be envisioned, primarily focusing on the formation of the pyrrolidine (B122466) ring and the installation of the key substituents.
A primary disconnection approach involves breaking the C-N bonds of the pyrrolidine ring. This leads to acyclic precursors that can be cyclized to form the desired heterocycle. nih.gov One common strategy is to disconnect one of the N-C bonds, suggesting an intramolecular cyclization of a functionalized amine. For instance, a disconnection of the N-C2 bond points towards an acyclic precursor containing a primary or secondary amine and a suitable electrophilic center at the 5-position, which can undergo intramolecular nucleophilic substitution.
Another powerful retrosynthetic strategy for pyrrolidine synthesis is the [3+2] cycloaddition reaction. researchgate.netacs.orgsci-hub.seacs.orgua.es In this approach, the five-membered ring is disconnected into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). This method is particularly effective for constructing highly substituted pyrrolidines. acs.orgua.es For the target molecule, this would involve the reaction of an azomethine ylide with an appropriately substituted alkene.
A third approach focuses on the disconnection of the C2-C3 and C4-C5 bonds, suggesting a strategy based on the conjugate addition to a Michael acceptor followed by cyclization. This is a common method for constructing five-membered rings. researchgate.net
| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |
| C-N Bond Disconnection | Functionalized acyclic amine | Intramolecular cyclization |
| [3+2] Cycloaddition | Azomethine ylide and alkene | 1,3-Dipolar cycloaddition |
| C2-C3 & C4-C5 Disconnection | Michael acceptor and a nucleophile | Michael addition followed by cyclization |
Divergent and Convergent Synthetic Pathways
Both divergent and convergent strategies can be employed for the synthesis of this compound and its analogues. rsc.orgnih.gov
A divergent synthesis would involve the construction of a common intermediate which can then be elaborated into a variety of different target molecules. rsc.orgnih.gov For instance, a core pyrrolidine structure could be synthesized and then functionalized at various positions to create a library of analogues. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery. A modular and divergent approach to spirocyclic pyrrolidines has been reported, which could be adapted for the synthesis of 3-substituted pyrrolidines. rsc.org
| Synthetic Strategy | Description | Advantages |
| Divergent | A common intermediate is synthesized and then elaborated into multiple target molecules. rsc.orgnih.gov | Efficient for creating libraries of related compounds for SAR studies. |
| Convergent | Different fragments of the target molecule are synthesized independently and then coupled together. mdpi.com | Often more efficient for complex molecules, allows for parallel synthesis, can lead to higher overall yields. |
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure this compound requires the use of stereoselective methods to control the configuration of the chiral center at the 3-position. Several powerful strategies have been developed for the asymmetric synthesis of pyrrolidines. nih.gov
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereochemistry has been set, the auxiliary is removed. The use of chiral N-tert-butanesulfinyl groups has been shown to be effective in the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions. acs.orgua.es For example, the reaction of a chiral N-tert-butanesulfinyl imine with an azomethine ylide can proceed with high diastereoselectivity, allowing for the synthesis of enantioenriched pyrrolidine derivatives. acs.orgua.es The chiral auxiliary can then be removed to yield the desired product.
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.org Organocatalysis, in particular, has emerged as a powerful strategy for the asymmetric synthesis of pyrrolidines. nih.govrsc.org For instance, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been used in the asymmetric cascade reaction of N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones to produce highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org Metal-based catalysts, such as those derived from copper, have also been employed in enantioselective 1,3-dipolar cycloadditions of azomethine ylides to afford chiral pyrrolidines. whiterose.ac.uk
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve highly selective transformations. nih.gov Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. A one-pot photoenzymatic synthesis route for chiral N-Boc-3-amino/hydroxy-pyrrolidine has been reported, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov This approach demonstrates the potential of merging chemo- and biocatalysis for the efficient synthesis of chiral pyrrolidine building blocks. nih.gov
| Stereoselective Approach | Description | Key Features |
| Chiral Auxiliary-Mediated | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. acs.org | High diastereoselectivity can be achieved; requires addition and removal of the auxiliary. acs.orgua.es |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. rsc.org | Highly efficient; both metal-based and organocatalysts can be used. nih.govrsc.orgwhiterose.ac.uk |
| Chemoenzymatic Transformations | Combines chemical and enzymatic reactions for highly selective transformations. nih.gov | High selectivity under mild conditions; demonstrates the synergy of different catalytic methods. nih.gov |
Key Reaction Mechanisms in Pyrrolidine Annulation
The formation of the pyrrolidine ring, or pyrrolidine annulation, can be achieved through various reaction mechanisms. A prominent and widely used method is the [3+2] cycloaddition reaction , also known as a 1,3-dipolar cycloaddition. researchgate.netacs.orgsci-hub.seacs.orgua.es In this reaction, a 1,3-dipole, such as an azomethine ylide, reacts with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring in a concerted or stepwise fashion. sci-hub.seacs.org The stereochemistry of the resulting pyrrolidine can often be controlled by the geometry of the reactants and the reaction conditions.
Another important mechanism is intramolecular cyclization . nih.gov This can involve the nucleophilic attack of an amine onto an electrophilic center within the same molecule, leading to the formation of the pyrrolidine ring. The efficiency of this process is dependent on the length of the chain connecting the nucleophile and the electrophile, with five-membered ring formation being kinetically and thermodynamically favorable.
Palladium-catalyzed hydroarylation has also been reported as a method for the synthesis of 3-aryl pyrrolidines. nih.govnih.govchemrxiv.org This process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) precursor. nih.govnih.govchemrxiv.org
Finally, ring contraction of larger heterocyclic systems, such as pyridines, can also lead to the formation of pyrrolidine derivatives. osaka-u.ac.jpbohrium.com A photo-promoted ring contraction of pyridines with silylborane has been shown to afford pyrrolidine derivatives. osaka-u.ac.jpbohrium.com
| Reaction Mechanism | Description |
| [3+2] Cycloaddition | A 1,3-dipole (e.g., azomethine ylide) reacts with a dipolarophile (e.g., alkene) to form a five-membered ring. researchgate.netacs.orgsci-hub.seacs.orgua.es |
| Intramolecular Cyclization | Nucleophilic attack of an amine onto an electrophilic center within the same molecule. nih.gov |
| Palladium-Catalyzed Hydroarylation | Addition of an aryl group and a hydrogen atom across the double bond of a pyrroline. nih.govnih.govchemrxiv.org |
| Ring Contraction | Conversion of a larger ring system (e.g., pyridine) into a smaller pyrrolidine ring. osaka-u.ac.jpbohrium.com |
1,3-Dipolar Cycloaddition Reactions
One of the most powerful and widely utilized methods for the synthesis of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.govnih.gov This approach is highly valued for its ability to construct the five-membered ring with a high degree of regio- and stereocontrol, often generating multiple stereocenters in a single step. researchgate.netnih.gov
Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated through various methods, including the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, or the deprotonation/desilylation of α-silyl amines. mdpi.com For the synthesis of this compound analogues, an azomethine ylide is reacted with an alkene dipolarophile.
A general scheme for this reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as sarcosine) with an aldehyde or ketone. This ylide then reacts with a dipolarophile, for instance, an alkene bearing a 4-methoxyphenyl (B3050149) group, to yield the desired pyrrolidine ring. The presence of substituents on both the azomethine ylide and the dipolarophile dictates the final substitution pattern of the pyrrolidine product.
For the specific synthesis of this compound, a potential strategy would involve the reaction of an azomethine ylide with a dipolarophile such as 1-methoxy-4-(prop-1-en-2-yl)benzene. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. nih.gov
| Reactant A (Azomethine Ylide Precursor) | Reactant B (Dipolarophile) | Catalyst/Conditions | Product | Key Features |
| Sarcosine and a formaldehyde (B43269) source | 1-methoxy-4-(prop-1-en-2-yl)benzene | Heat or metal catalyst (e.g., Ag(I), Cu(I)) | 3-(4-Methoxyphenyl)-3-methyl-1-methylpyrrolidine | High atom economy, potential for stereocontrol. |
| N-benzylglycine ethyl ester | 1-methoxy-4-(prop-1-en-2-yl)benzene | Silver acetate | Ethyl 1-benzyl-3-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate | Access to functionalized pyrrolidines. nih.gov |
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. wikipedia.org For the synthesis of polysubstituted pyrrolidines, MCRs based on 1,3-dipolar cycloadditions are particularly prominent. sci-hub.st
A three-component reaction for the synthesis of a 3-aryl pyrrolidine derivative could involve an amine, an aldehyde, and a dipolarophile. nih.gov In the context of synthesizing this compound, a plausible MCR could involve 4-methoxyaniline, an aldehyde, and an appropriate alkene, although specific examples for this exact molecule are not prevalent in the literature.
A more general and well-established MCR for pyrrolidine synthesis is the reaction between an α-diazo ester, an imine, and an alkene, often catalyzed by transition metals like ruthenium or copper. nih.gov This reaction proceeds via the formation of a metal carbene, which reacts with the imine to generate an azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with the alkene to afford the pyrrolidine ring.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| α-Diazo ester | Imine (e.g., from 4-methoxybenzaldehyde) | Alkene | Ru(II) or Cu(I) | Polysubstituted pyrrolidine |
| Amine | Aldehyde | Alkene | Acid catalyst | 3-Aryl pyrrolidine derivative |
While direct MCR routes to this compound are not explicitly detailed, the principles of MCRs suggest a feasible pathway. For instance, a reaction involving an amine, 4-methoxyacetophenone (as the ketone component), and a suitable dipolarophile could potentially lead to the desired scaffold.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including pyrrolidines. youtube.com This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains both the nucleophilic nitrogen and the electrophilic carbon center.
One such method involves the intramolecular cyclization of γ-imino esters, which can be mediated by reagents like titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N). nih.gov This reaction proceeds with high diastereoselectivity, typically affording cis-2,3-disubstituted pyrrolidines. The starting γ-imino esters are readily accessible from γ-aminobutyric esters. For the synthesis of a this compound analogue, a precursor with the appropriate substitution pattern would be required.
Another approach is the intramolecular aza-Michael addition, where an amine attacks an α,β-unsaturated carbonyl group within the same molecule to form the pyrrolidine ring. rasayanjournal.co.in The stereochemical outcome of such reactions can often be controlled by the existing stereocenters in the acyclic precursor.
| Precursor Type | Reagent/Conditions | Product Type | Key Features |
| γ-Imino ester with 4-methoxyphenyl group | TiCl₄/Et₃N | cis-2,3-Disubstituted pyrrolidine | High diastereoselectivity. nih.gov |
| N-alkenyl amine with Michael acceptor | Base or acid catalyst | Substituted pyrrolidine | Versatile for various substitution patterns. |
| ω-Azido carboxylic acid | Tf₂O | 2-Substituted pyrrolidine | Via intramolecular Schmidt reaction. |
Michael Addition and Nef-type Rearrangement in Pyrrolidine Ring Formation
The Michael addition is a fundamental carbon-carbon bond-forming reaction that can be a key step in the synthesis of pyrrolidine rings. nih.gov This reaction involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the context of pyrrolidine synthesis, a Michael addition can be followed by a subsequent cyclization step.
A sequential nitro-Michael addition and reductive cyclization cascade reaction has been reported for the diastereoselective synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. europa.eu This strategy involves the initial Michael addition of a nitroalkane to an electron-deficient alkene, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolidine ring.
While a direct application of a Nef-type rearrangement for the synthesis of this compound is not commonly reported, the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, can be a useful transformation in a multi-step synthesis leading to a pyrrolidine precursor. For instance, a nitroalkane could be used in a Michael addition, and a subsequent Nef reaction on a different part of the molecule could unmask a carbonyl group necessary for a final intramolecular cyclization.
| Step 1 | Step 2 | Intermediate | Final Product Type |
| Michael addition of a nitroalkane to an α,β-unsaturated ester | Reductive cyclization of the nitro group | γ-Nitro ester | Substituted pyrrolidone |
| Michael addition of a malonate to a nitroalkene | Hydrolysis and decarboxylation | γ-Nitro acid | Substituted pyrrolidine |
Modern Synthetic Techniques and Methodological Innovations
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods. sci-hub.st The application of microwave irradiation to the synthesis of pyrrolidines, particularly through 1,3-dipolar cycloaddition reactions, has been well-documented. nih.govsci-hub.st
In the context of synthesizing this compound via a [3+2] cycloaddition, microwave heating can significantly reduce the reaction time. For example, a reaction that might take several hours or even days under conventional heating could potentially be completed in a matter of minutes under microwave irradiation. sci-hub.st This rapid heating can also minimize the formation of side products.
| Reaction Type | Conventional Heating (Time) | Microwave Irradiation (Time) | Yield Improvement | Reference |
| 1,3-Dipolar Cycloaddition (general) | 24-72 hours | 5-30 minutes | Often significant | sci-hub.st |
| Synthesis of pyrrolidine-fused chlorins | 8 hours | 4 hours | Comparable yield | nih.gov |
While a specific microwave-assisted synthesis of this compound is not detailed in the literature, the general success of this technique for analogous 1,3-dipolar cycloadditions suggests its high potential for this target molecule.
Flow Chemistry Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. youtube.com The synthesis of heterocyclic compounds, including pyrrolidines, has been successfully adapted to flow chemistry systems. durham.ac.uk
A modular flow reactor can be used for the synthesis of 3-nitropyrrolidines via a dipolar cycloaddition reaction. durham.ac.uk This process often involves pumping streams of the reactants through a heated reaction coil, followed by in-line purification using scavenger resins or other cartridges. This approach allows for the clean and efficient production of the desired products without the need for traditional workup procedures.
For the synthesis of this compound, a flow chemistry setup could be designed where a solution of the azomethine ylide precursor and the dipolarophile are mixed and passed through a heated reactor. The residence time in the reactor can be precisely controlled to optimize the reaction conversion and minimize byproduct formation.
| Reaction Type | Batch Processing Challenges | Flow Chemistry Advantages | Potential Throughput |
| 1,3-Dipolar Cycloaddition | Long reaction times, potential for side reactions | Precise control of temperature and residence time, improved safety, potential for in-line purification | Grams to kilograms per day |
| Multi-step synthesis of pyrrolidines | Isolation of intermediates, cumulative yield loss | Telescoped reactions, reduced manual handling, higher overall yield | Dependent on the specific sequence |
The application of flow chemistry to the synthesis of this compound represents a promising avenue for the efficient and scalable production of this and related compounds.
Green Chemistry Principles in Pyrrolidine Synthesis
The synthesis of pyrrolidine scaffolds, including this compound and its analogues, is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in the green synthesis of pyrrolidines involve the use of environmentally benign solvents, development of atom-economical reactions, employment of efficient catalytic systems, and the application of alternative energy sources.
Atom Economy and Multicomponent Reactions (MCRs)
A central tenet of green chemistry is atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comwikipedia.org Reactions with high atom economy, such as cycloadditions and multicomponent reactions (MCRs), are particularly valuable as they minimize the formation of byproducts. nih.gov
MCRs, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools for the efficient synthesis of complex pyrrolidine derivatives. tandfonline.comunife.it These reactions are advantageous due to their operational simplicity, convergence, and tendency to reduce waste by minimizing intermediate purification steps. tandfonline.com
A prominent example is the [3+2] dipolar cycloaddition of azomethine ylides, which is a highly atom-economic method for constructing the five-membered pyrrolidine ring with control over stereochemistry. acs.orgnih.gov Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams allows for the synthesis of a wide range of structurally complex and polysubstituted pyrrolidines under mild conditions. acs.orgnih.gov This approach is noted for its high selectivity and efficiency. nih.gov
| Reaction Type | Key Features | Atom Economy | Reference |
| [3+2] Dipolar Cycloaddition | Direct construction of the pyrrolidine ring; control over stereochemistry. | High (often 100% theoretical) | acs.org, nih.gov |
| Three-Component Domino Reaction | One-pot synthesis of pyrrolidine-fused spirooxindoles. | High | rsc.org, nih.gov |
| Catalyst-free MCR | Synthesis of polycyclic N-fused-pyrrolidines from acenaphthenequinone, β-nitro-olefins, and α-amino acids. | High | tandfonline.com |
Greener Solvents and Reaction Media
Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives. For pyrrolidine synthesis, significant progress has been made by employing benign media such as water, ethanol (B145695), mixtures of alcohol and water, and even supercritical fluids.
An alcohol-water solution is a nontoxic, inexpensive, and widely available solvent system that can accelerate reaction rates and simplify purification processes. nih.gov For instance, an efficient and sustainable synthesis of novel polycyclic pyrrolidine-fused spirooxindole compounds was achieved through a one-pot, three-component reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.orgnih.gov Similarly, the synthesis of 3-hydroxy-2-pyrrolidone derivatives has been demonstrated in aqueous ethanol without a catalyst, featuring a high atom economy and a low E-factor (a measure of waste generated). researchgate.net
The effect of the solvent on reaction efficiency is a critical consideration. In one study on the synthesis of substituted 3-pyrrolin-2-ones, ethanol was identified as the optimal solvent, providing the best yield in the shortest time compared to water, methanol, acetonitrile, and dichloromethane. rsc.orgresearchgate.net Advanced, environmentally friendly media like supercritical carbon dioxide and subcritical water have also been explored for the synthesis of N-thiazole pyrrolidine derivatives. researchgate.net
| Solvent System | Reaction Example | Advantages | Reference |
| Ethanol/Water | Three-component synthesis of pyrrolidine-fused spirooxindoles. | Non-toxic, inexpensive, simplified purification. | rsc.org, nih.gov |
| Ethanol | Ultrasound-promoted synthesis of 3-pyrrolin-2-ones. | Green solvent, excellent yields, short reaction times. | rsc.org, researchgate.net |
| Solvent-Free | Grinding synthesis of 2-pyrrolidinone (B116388) analogs. | Reduces waste, high efficiency, short reaction times. | researchgate.net |
| Supercritical CO₂ / Subcritical Water | Synthesis of N-thiazole pyrrolidine derivatives. | Environmentally benign reaction media. | researchgate.net |
Catalysis and Alternative Energy Sources
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less waste-intensive than stoichiometric reactions. Recent methodologies have focused on heterogeneous catalysts that can be easily recovered and recycled, as well as catalyst-free systems. tandfonline.com Pyrrolidine-based porous organic polymers have been developed as highly efficient and recyclable heterogeneous catalysts for C=N and C=C bond formations in green solvents like water/alcohol mixtures. uva.es
Furthermore, catalyst-free and solvent-free conditions represent an ideal green synthetic route. rsc.org The synthesis of 2-pyrrolidinone derivatives has been successfully achieved by grinding primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) at room temperature without any catalyst, resulting in high yields in very short reaction times. researchgate.net
Alternative energy sources such as microwave irradiation and ultrasound have been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov Ultrasound irradiation, for example, has been used to promote the one-pot synthesis of substituted 3-pyrrolin-2-ones in ethanol with citric acid as a green additive. rsc.org This sonochemical method reduces reaction times and improves efficiency. researchgate.netrsc.org
| Methodology | Description | Key Advantages | Reference |
| Heterogeneous Catalysis | Use of recyclable pyrrolidine-based porous organic polymers. | Catalyst can be recovered and reused; high efficiency. | uva.es |
| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often under neat (solvent-free) conditions or in green solvents. | Avoids toxic/expensive catalysts; simplifies purification. | rsc.org, researchgate.net |
| Ultrasound Irradiation | Use of ultrasonic waves to promote the reaction. | Reduced reaction times, excellent yields, cleaner profiles. | tandfonline.com, rsc.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave energy to heat the reaction. | Increased synthetic efficiency, supports green chemistry goals. | tandfonline.com, nih.gov |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be achieved through more sustainable, efficient, and environmentally responsible methods.
Advanced Spectroscopic and Structural Elucidation for Pyrrolidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through one- and two-dimensional experiments, the precise connectivity of atoms within 3-(4-Methoxyphenyl)-3-methylpyrrolidine can be established.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, pyrrolidine (B122466), methoxy (B1213986), and methyl protons. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted benzene (B151609) ring. The protons on the pyrrolidine ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling to each other. The methoxy and methyl groups should each appear as sharp singlets, as they have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2', H-6' (Aromatic) | 7.1 - 7.3 | Doublet (d) |
| H-3', H-5' (Aromatic) | 6.8 - 7.0 | Doublet (d) |
| -OCH₃ (Methoxy) | ~3.8 | Singlet (s) |
| H-2, H-4, H-5 (Pyrrolidine CH₂) | 1.8 - 3.5 | Multiplets (m) |
| -NH (Pyrrolidine) | 1.5 - 3.0 (broad) | Singlet (s, broad) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show eight distinct signals. Four signals would correspond to the aromatic carbons, with the carbon attached to the methoxy group appearing furthest downfield in the aromatic region. The quaternary carbon (C3) of the pyrrolidine ring, bonded to both the aromatic ring and the methyl group, would also be identifiable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4' (Ar-OCH₃) | 158 - 160 |
| C-1' (Ar-C) | 135 - 140 |
| C-2', C-6' (Ar-CH) | 125 - 130 |
| C-3', C-5' (Ar-CH) | 113 - 115 |
| C-2, C-5 (Pyrrolidine CH₂) | 50 - 60 |
| -OCH₃ (Methoxy) | ~55 |
| C-4 (Pyrrolidine CH₂) | 35 - 45 |
| C-3 (Quaternary) | 40 - 50 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra. youtube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal the coupling network within the pyrrolidine ring, connecting the protons on C2, C4, and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It would definitively link the proton signals of the pyrrolidine and aromatic rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. columbia.edu It is invaluable for piecing together the molecular structure. Key HMBC correlations would include:
The methyl protons (-CH₃) to the quaternary carbon (C3), the adjacent pyrrolidine carbons (C2 and C4), and the aromatic quaternary carbon (C1').
The methoxy protons (-OCH₃) to the aromatic carbon C4'.
The aromatic protons (H-2'/H-6') to the pyrrolidine quaternary carbon (C3).
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. ljmu.ac.uk The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the key expected vibrational modes include:
N-H Stretch: A moderate band around 3300-3500 cm⁻¹ from the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups appear just below 3000 cm⁻¹.
C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-O Stretch: A strong, characteristic band for the aryl ether (methoxy group) is expected in the 1230-1270 cm⁻¹ region.
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bonds of the aromatic ring. ojp.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | IR |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. mdpi.com This technique would provide precise data on bond lengths, bond angles, and torsional angles. irphouse.com Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group. For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. Although no public crystal structure data for this compound is currently available, analysis of similar compounds shows that this method provides an unambiguous depiction of the molecular architecture. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. mdpi.com For this compound (C₁₂H₁₇NO), the monoisotopic mass is 191.1310 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass to a high degree of accuracy.
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve:
Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring, a common pathway for amines.
Loss of a Methyl Group: Cleavage of the C3-CH₃ bond to yield a stable ion.
Cleavage of the Pyrrolidine-Aryl Bond: Separation of the molecule into its pyrrolidine and methoxyphenyl components.
Table 4: Predicted Mass Spectrometry Data for this compound uni.lu
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 |
| [M]⁺ | C₁₂H₁₇NO⁺ | 191.1310 |
Structure Activity Relationship Sar Studies of Pyrrolidine Derivatives
Design Principles for Modulating Biological Activity
The design of biologically active pyrrolidine (B122466) derivatives is guided by several key principles aimed at optimizing interactions with specific biological targets. The inherent structural features of the pyrrolidine ring, combined with strategic placement of substituents, allow for the fine-tuning of pharmacological properties.
Scaffold Rigidity and Flexibility: The pyrrolidine ring exists in a dynamic equilibrium of puckered conformations, often described as "pseudorotation". nih.gov This conformational flexibility can be constrained or biased by the introduction of substituents. This allows medicinal chemists to lock the molecule into a specific three-dimensional orientation that is optimal for binding to a target protein or receptor. nih.gov The sp³-hybridized carbons of the ring provide a non-planar structure that is advantageous for creating molecules with complex and precise spatial arrangements. nih.gov
Introduction of Aryl Moieties: A common strategy in the design of pyrrolidine-based therapeutic agents is the introduction of an aryl group, particularly at the C-3 position. 3-Aryl pyrrolidines are a well-established class of compounds with potent activity in diverse biological systems, including as ligands for neurotransmitter receptors. researchgate.netnih.gov The aryl group can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions, which are crucial for molecular recognition and binding affinity.
N-Substitution: The nitrogen atom of the pyrrolidine ring is a critical site for modification. It can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. Its basicity can be modulated by the electronic effects of substituents on the ring. Furthermore, appending substituents to the nitrogen (N-alkylation or N-acylation) is a primary method for altering a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can also introduce new interaction points with the biological target or influence the compound's selectivity profile. For instance, studies have shown that 1-propyl-3-aryl pyrrolidines are potent and selective ligands for dopamine and serotonin (B10506) receptors. researchgate.net
Bioisosteric Replacement: The principle of bioisosteric replacement is often employed, where functional groups are exchanged for others with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. For example, modifying the substituents on the C-3 aryl ring or altering the groups on the pyrrolidine nitrogen can lead to significant changes in biological activity.
Stereochemical Influence on Biological Interactions
The three-dimensional structure of a molecule is a paramount determinant of its biological function, and this is particularly true for pyrrolidine derivatives. The non-planar nature of the pyrrolidine ring and the potential for multiple stereogenic centers mean that stereochemistry plays a decisive role in biological interactions. nih.gov
The chemical and biological properties of substituted pyrrolidines are highly dependent on their relative stereochemistry. beilstein-journals.org The presence of substituents can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. In the case of 3-(4-Methoxyphenyl)-3-methylpyrrolidine, the carbon at the C-3 position is a stereocenter. The (R) and (S) enantiomers of this compound will present the 4-methoxyphenyl (B3050149) and methyl groups in different spatial orientations.
This stereochemical arrangement is critical because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, different stereoisomers of a drug candidate can exhibit vastly different binding affinities, efficacies, and metabolic profiles. nih.gov One enantiomer may bind with high affinity to a receptor's active site, while the other may fit poorly or not at all. This differential binding is due to the specific three-point interactions required for molecular recognition. The spatial orientation of substituents on the pyrrolidine ring can lead to a distinct biological profile for each isomer. nih.gov
For example, the introduction of a fluorine atom at the C-3 position of a pyrrolidine ring can significantly influence its conformational behavior, favoring a gauche interaction between the fluorine and the nitrogen atom, which in turn affects how the molecule presents itself to its biological target. beilstein-journals.org This highlights that even subtle changes in substitution and the resulting stereochemistry can have profound impacts on molecular conformation and, consequently, biological activity.
Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the pyrrolidine scaffold are critical for determining biological potency and selectivity. Structure-activity relationship (SAR) studies systematically explore how modifying these substituents alters the compound's interaction with its target.
Aryl Ring Substituents: For 3-aryl pyrrolidine derivatives, the substitution pattern on the aromatic ring is a key determinant of activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can dramatically influence binding affinity. In the case of this compound, the para-methoxy (-OCH₃) group is an important feature. The methoxy (B1213986) group is a moderate electron-donating group through resonance and can also act as a hydrogen bond acceptor.
SAR studies on other heterocyclic scaffolds have demonstrated the significance of such substitutions. For instance, in a series of 1,2,5-oxadiazole derivatives developed as antiplasmodial agents, compounds bearing a 3-ethoxy-4-methoxyphenyl group at the C-4 position showed exceptionally high potency and selectivity. mdpi.com Similarly, a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors found that a compound with a para-methoxy group on a phenyl ring exhibited superior inhibitory activity. nih.gov These findings suggest that the 4-methoxy substituent in this compound likely plays a crucial role in its biological profile, potentially by enhancing binding through electronic and hydrogen-bonding interactions.
| Compound | Substitution on 4-Phenyl Ring | Activity (IC₅₀, µM) vs. P. falciparum | Selectivity Index (SI) |
|---|---|---|---|
| Analog 1 | 4-OCH₃ | 0.431 | 145 |
| Analog 2 | 3-OCH₃ | 0.540 | 180 |
| Analog 3 | 3-Ethoxy-4-OCH₃ | 0.034 | 1526 |
| Analog 4 | Unsubstituted | >10 | - |
C-3 Position Substituents: The presence of a methyl group at the C-3 position alongside the aryl group, as in this compound, serves two primary functions. First, it creates a chiral center, introducing stereochemical complexity as discussed previously. Second, the methyl group provides steric bulk, which can help to orient the 4-methoxyphenyl ring in a conformationally restricted and potentially more favorable position for binding. It may also contribute to hydrophobic interactions within the binding pocket of the target protein.
Elucidation of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR principles discussed, a general pharmacophore for biologically active 3-aryl-3-methylpyrrolidine derivatives can be proposed.
The essential features include:
A Basic Nitrogen Atom: The pyrrolidine nitrogen serves as a key interaction point, often acting as a proton acceptor or participating in hydrogen bonds. Its precise location and accessibility are critical.
A C-3 Stereocenter: The chiral carbon at the 3-position establishes a specific three-dimensional arrangement of the substituents, which is crucial for enantioselective recognition by the biological target.
A Substituted Aromatic Ring: The 3-aryl group, such as the 4-methoxyphenyl moiety, provides a large hydrophobic surface for van der Waals and π-stacking interactions. Substituents on this ring, particularly electron-donating groups like methoxy, can act as hydrogen bond acceptors and fine-tune the electronic properties of the ring, enhancing binding affinity.
A C-3 Alkyl Group: A small alkyl group, such as methyl, at the C-3 position provides steric influence, helping to define the molecule's conformation and potentially adding favorable hydrophobic interactions.
Together, these features create a distinct three-dimensional pharmacophore. The pyrrolidine ring acts as a rigid scaffold, positioning the basic nitrogen and the C-3 substituents in a precise spatial orientation to maximize interactions with a specific binding site. The interplay between the stereochemistry at C-3, the electronic nature of the aryl substituent, and the substitution at the nitrogen atom collectively defines the potency and selectivity of this class of compounds.
Biological Activity Research and Mechanistic Investigations of Pyrrolidine Analogues Pre Clinical Focus
In Vitro Enzyme Inhibition Studies
Pyrrolidine (B122466) derivatives have been extensively studied as inhibitors of various enzymes, a property that is highly dependent on their substitution patterns. frontiersin.org The inclusion of moieties such as a methoxyphenyl group can significantly influence their inhibitory potency and selectivity. nih.gov
Characterization of Enzyme Binding and Kinetics
Understanding the interaction between a pyrrolidine-based inhibitor and its target enzyme is fundamental to drug design. These investigations often involve determining the type of inhibition and the kinetics of the interaction.
Kinetic studies are performed to determine whether an inhibitor acts through a competitive, noncompetitive, uncompetitive, or mixed-type mechanism. khanacademy.orgresearchgate.net For example, in the study of certain pyrrolidine derivatives targeting α-glucosidase and α-amylase, kinetic analysis revealed a mixed-type inhibition pattern. researchgate.net This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. khanacademy.org
Molecular docking studies complement kinetic data by providing a theoretical model of the binding mode. For instance, docking studies of pyrrolidine derivatives with α-amylase and α-glucosidase have shown that these compounds can fit within the active sites of the enzymes, with their binding energy correlating with the experimentally observed inhibitory activity. nih.gov The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Reference |
|---|---|---|---|---|
| Pyrrolidine Derivatives | α-Amylase | Mixed | Inhibitor binds to both free enzyme and enzyme-substrate complex. | researchgate.net |
| Pyrrolidine Derivatives | α-Glucosidase | Mixed | Binding mode supported by molecular docking studies showing interaction with active site residues. | nih.govresearchgate.net |
| 5-Styrylbenzamide Derivatives | Acetylcholinesterase (AChE) | Not Specified | Inhibitory activity is influenced by substitutions on the styryl and benzamide (B126) rings. | mdpi.com |
| 5-Styrylbenzamide Derivatives | Butyrylcholinesterase (BChE) | Not Specified | Some analogues showed moderate to significant activity against BChE. | mdpi.com |
Specificity and Selectivity Profiling
The therapeutic potential of an enzyme inhibitor is often linked to its selectivity. High selectivity for the target enzyme over other related enzymes minimizes the risk of off-target effects. Pyrrolidine analogues have been profiled against panels of enzymes to determine their specificity.
For example, certain enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated high selectivity for casein kinase 1 (CK1) when tested against a large panel of 320 different kinases. nih.gov Similarly, studies on cholinesterase inhibitors have evaluated the selectivity of pyrrolidine-based compounds for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), which is crucial for developing treatments for Alzheimer's disease with fewer side effects. mdpi.com The substitution pattern on the pyrrolidine ring and its appended groups plays a critical role in determining this selectivity. For instance, N-tosylated styrylbenzamide derivatives showed different activity profiles against AChE and BChE compared to their non-tosylated precursors. mdpi.com
Receptor Interaction and Modulation Studies (In Vitro)
Beyond enzyme inhibition, pyrrolidine analogues are known to interact with various cell surface receptors, including G protein-coupled receptors (GPCRs) and transporter proteins.
Ligand Binding Assays
Ligand binding assays are used to quantify the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor. The test compound's ability to displace the radioligand is measured, and from this, its binding affinity (often expressed as an IC50 or Ki value) is determined.
A series of 1,3,4-trisubstituted pyrrolidines were found to displace a radiolabeled macrophage inflammatory protein (MIP-1α) from the CCR5 receptor, a co-receptor for HIV-1 entry. researchgate.net These studies demonstrated that the binding activity was highly dependent on the stereochemistry of the pyrrolidine scaffold. researchgate.net Similarly, other pyrrolidine derivatives have shown excellent binding affinity for the CXCR4 chemokine receptor, competitively displacing a fluorescently labeled antibody. nih.gov In the context of GABA transporters, certain 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives were evaluated for their ability to bind to GAT1 and GAT3 transporters. nih.gov
| Compound Class | Target Receptor | Assay Type | Key Findings (IC50/Ki) | Reference |
|---|---|---|---|---|
| 1,3,4-Trisubstituted Pyrrolidines | CCR5 | Radioligand Displacement ([125I]-MIP-1α) | Activity is dependent on the absolute stereochemistry of the pyrrolidine ring. | researchgate.net |
| (S)-Pyrrolidines | CXCR4 | Competitive Antibody Displacement | IC50 = 79 nM for the most potent analogue. | nih.gov |
| 4-Hydroxy-4-(4-methoxyphenyl)-proline derivatives | GABA Transporters (GAT1/GAT3) | GABA uptake inhibition | The 4-methoxyphenyl (B3050149) group was found to be beneficial for potent inhibition at GAT3. | nih.gov |
Functional Assays for Agonist/Antagonist Activity
While binding assays measure affinity, functional assays determine the intrinsic activity of a compound at a receptor—whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). nih.govresearchgate.net
For GPCRs, one common functional assay is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, which is an early step in the signaling cascade. It has been used to characterize piperazine (B1678402) analogues, structurally related to some pyrrolidines, as potent and selective κ-opioid receptor antagonists. nih.gov For the sigma-2 receptor, functional activity has been defined using cell viability and caspase-3 activation assays, where agonists induce cell death and antagonists block this effect. nih.gov These assays provide a straightforward method to classify the functional activity of new ligands. nih.gov
Advanced Research Directions and Future Perspectives for 3 4 Methoxyphenyl 3 Methylpyrrolidine Research
Development of Chemical Probes for Biological System Exploration
Chemical probes are essential tools for dissecting complex biological processes. arxiv.orgnih.gov The development of molecules derived from 3-(4-Methoxyphenyl)-3-methylpyrrolidine into chemical probes could provide significant insights into various biological systems. These probes are designed to interact with specific biological targets, allowing for the investigation of their function in a cellular or organismal context. ucsf.edu
The core structure of this compound, featuring a pyrrolidine (B122466) ring, a methoxyphenyl group, and a methyl group, offers several avenues for modification to create a suite of chemical probes. For instance, the introduction of reporter tags, such as fluorescent dyes or biotin, would enable the visualization and isolation of target proteins. Furthermore, the synthesis of photoaffinity-labeled probes could be employed to covalently link the molecule to its biological target upon photoactivation, facilitating target identification and validation.
The development of such probes would be invaluable for elucidating the mechanism of action of any observed biological activity of this compound and its analogs. By understanding which proteins and pathways these compounds modulate, researchers can gain a deeper understanding of disease pathology and identify new therapeutic targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for the design and optimization of novel therapeutic agents. uni.ludntb.gov.ua These computational approaches can be leveraged to accelerate the development of this compound-based compounds.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to understand the relationship between the structural features of these compounds and their biological activity. arxiv.org This knowledge can guide the rational design of more potent and selective molecules. The integration of AI and ML into the design-make-test-analyze cycle can significantly reduce the time and cost associated with drug discovery.
Exploration of Novel Therapeutic Areas (e.g., Anti-infective, Neurodegenerative)
The pyrrolidine scaffold is a common motif in compounds with a wide range of therapeutic applications. researchgate.netaltasciences.com While the specific biological activities of this compound are not yet extensively documented, the known activities of related compounds suggest its potential in several novel therapeutic areas, including as an anti-infective and in the treatment of neurodegenerative diseases.
Anti-infective Potential: Research on related 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones has demonstrated antibacterial activity against various bacterial strains. researchgate.net This suggests that this compound and its derivatives could be explored for their potential as novel anti-infective agents. Further investigation into their spectrum of activity, mechanism of action, and potential to overcome existing antibiotic resistance mechanisms is warranted.
Neurodegenerative Diseases: The methoxyphenyl moiety is present in various compounds with neuroprotective properties. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to protect against dopaminergic neurodegeneration in models of Parkinson's disease. nih.gov Additionally, derivatives of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline have been investigated as GABA uptake inhibitors, a mechanism relevant to neurological disorders. nih.gov Given these precedents, it is conceivable that this compound could exhibit neuroprotective effects and warrants investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.commdpi.com
Innovations in High-Throughput Screening and Lead Optimization Strategies
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits". embopress.orgewadirect.com To explore the therapeutic potential of this compound, the development and application of innovative HTS assays are essential. These assays could be designed to assess a wide range of biological activities, from enzyme inhibition to modulation of cellular signaling pathways.
Once initial hits are identified, the process of lead optimization is undertaken to improve their potency, selectivity, and drug-like properties. altasciences.comwuxiapptec.com This iterative process involves the synthesis and testing of analogs to establish a structure-activity relationship (SAR). ebi.ac.uk For this compound, this would involve systematic modifications of the pyrrolidine ring, the methoxyphenyl group, and the methyl group to understand their contribution to biological activity.
Modern lead optimization strategies increasingly rely on a combination of experimental and computational approaches. nih.govscienceopen.comsk.ru In silico modeling can predict the binding of analogs to their target, while advanced analytical techniques can provide detailed information on their pharmacokinetic and pharmacodynamic properties.
Contribution to Fundamental Understanding of Chemical Biology
The study of novel small molecules like this compound can make significant contributions to our fundamental understanding of chemical biology. ucsf.edudntb.gov.uaepfl.chresearchgate.net By investigating the interactions of this compound and its derivatives with biological systems, researchers can uncover new biological pathways and mechanisms.
The pyrrolidine scaffold, with its defined stereochemistry and conformational flexibility, provides an excellent platform for probing the intricacies of molecular recognition. researchgate.net The methoxyphenyl group can engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for binding to biological targets.
Elucidating the structure-activity relationships of this compound derivatives can provide valuable insights into the principles of ligand-receptor interactions. This knowledge can then be applied to the design of other small molecules with desired biological activities, contributing to the broader field of medicinal chemistry and drug discovery.
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : 1H and 13C NMR identify substituents on the pyrrolidine ring (e.g., methoxyphenyl group at δ 7.2–7.4 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for intermediates within 0.1 ppm error) .
- FTIR Spectroscopy : Detects functional groups (e.g., C-N stretches at ~1260 cm⁻¹ in pyrrolidine derivatives) .
- HPLC/LC-MS : Quantifies purity (>95% for research-grade material) and detects trace impurities .
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Peaks/Features | Example Compound | Source |
|---|---|---|---|
| 1H NMR | δ 3.84 ppm (OCH₃) | Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate | |
| HRMS | m/z 334.1556 [M+H]+ | Hydrazine intermediate |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in biological data often arise from variations in:
- Structural Analogues : Minor substituent changes (e.g., fluoro vs. methoxy groups) alter receptor binding. Compare activity across derivatives like 3-(4-Fluorophenyl)pyrrolidine .
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50 under consistent pH/temperature) to isolate compound-specific effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or ion channels, cross-referencing with experimental data .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
Enantioselectivity can be achieved via:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric cyclization, as demonstrated in fluoropyrrolidine syntheses .
- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., L-proline derivatives) to control stereochemistry .
- Chromatographic Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak IA) post-synthesis .
Advanced: How can structure-activity relationships (SARs) be systematically investigated for this compound?
Methodological Answer:
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and assess activity changes .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrrolidine ring rigidity) using 3D-QSAR models .
- Biological Profiling : Test analogs against target panels (e.g., kinase assays, neurotransmitter uptake inhibition) to correlate structural features with efficacy .
Q. Table 3: SAR Modifications and Observed Effects
| Modification | Biological Effect | Source |
|---|---|---|
| Methoxy → Fluoro substitution | Enhanced blood-brain barrier penetration | |
| N-Methylation of pyrrolidine | Reduced CYP450 metabolism |
Advanced: What mechanistic insights exist for the pharmacological activity of this compound?
Methodological Answer:
Proposed mechanisms include:
- Neurotransmitter Modulation : Interaction with serotonin or dopamine receptors, inferred from structural similarity to neuroactive pyrrolidines .
- Enzyme Inhibition : Blockade of monoamine oxidases (MAOs) via competitive binding at catalytic sites, validated through kinetic assays .
- In Vivo Studies : Behavioral tests (e.g., forced swim test for antidepressants) in rodent models to assess functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
